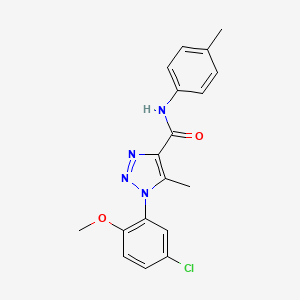
1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK, which plays a critical role in the development and function of B cells.
作用機序
TAK-659 works by binding to the active site of BTK and blocking its activity. This leads to the inhibition of downstream signaling pathways that are critical for B cell development and function. TAK-659 has been shown to be highly selective for BTK, with minimal off-target effects.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. It inhibits the activation of B cells and reduces the production of pro-inflammatory cytokines. TAK-659 has also been shown to enhance the activity of immune cells, such as natural killer cells, which can help to eliminate cancer cells.
実験室実験の利点と制限
TAK-659 has several advantages for use in lab experiments. It is highly potent and selective for BTK, which makes it an ideal tool for studying B cell signaling pathways. TAK-659 is also available in large quantities, which makes it suitable for high-throughput screening assays. However, TAK-659 has some limitations, including its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on TAK-659. One area of interest is the potential use of TAK-659 in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of more potent and selective BTK inhibitors. Additionally, further studies are needed to fully understand the mechanism of action of TAK-659 and its potential applications in the treatment of various diseases.
In conclusion, TAK-659 is a promising compound with potential applications in scientific research. Its potent and selective inhibition of BTK makes it an ideal tool for studying B cell signaling pathways, and its biochemical and physiological effects make it a potential therapeutic agent for a variety of diseases. Further research is needed to fully understand the potential of TAK-659 and its future applications in the field of scientific research.
合成法
The synthesis of TAK-659 involves several steps, including the reaction of a triazole derivative with an amine and a carboxylic acid. The final product is obtained through a series of purification and isolation steps. The synthesis of TAK-659 has been optimized to improve the yield and purity of the compound.
科学的研究の応用
TAK-659 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of BTK, which is a key regulator of B cell signaling. BTK plays a critical role in the development and function of B cells, and its inhibition has been shown to have therapeutic potential in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-11-4-7-14(8-5-11)20-18(24)17-12(2)23(22-21-17)15-10-13(19)6-9-16(15)25-3/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEGXCVUFPLUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2632457.png)
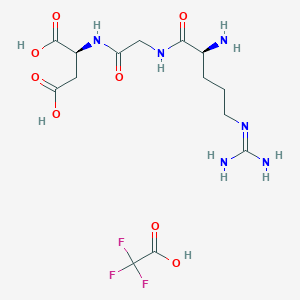
![5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2632460.png)
![4-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-6-methyl-1lambda4,4-thiazepan-1-one](/img/structure/B2632461.png)
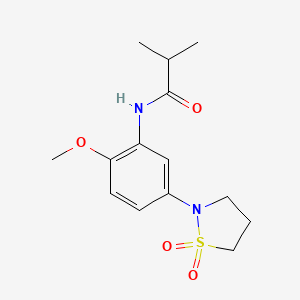
![(2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2632467.png)
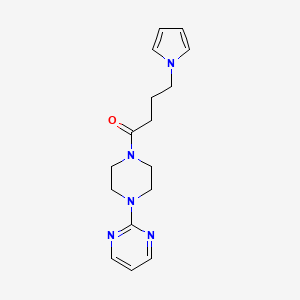
![2-Ethyl-5-((2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2632469.png)
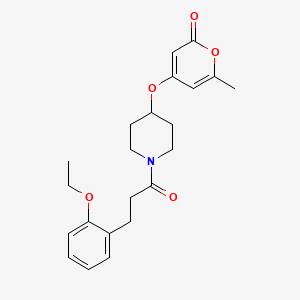
![Methyl 1-(4-chlorophenyl)-4-[(4-methylbenzyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2632471.png)
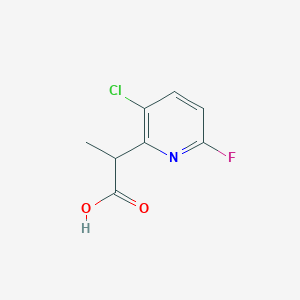

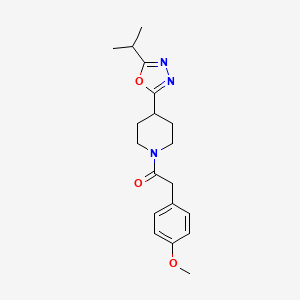
![4-[(cyclopropylcarbonyl)amino]-N-(2-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2632477.png)